molecular formula C13H13ClN2O B13020369 1-(3-Acetamidophenyl)pyridin-1-ium chloride CAS No. 117506-56-6

1-(3-Acetamidophenyl)pyridin-1-ium chloride

Cat. No.: B13020369
CAS No.: 117506-56-6
M. Wt: 248.71 g/mol
InChI Key: GURLEABUEHFPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Acetamidophenyl)pyridin-1-ium chloride is a pyridinium-based ionic liquid characterized by a pyridinium cation substituted with a 3-acetamidophenyl group and a chloride anion. Pyridinium ionic liquids are widely studied for their tunable physicochemical properties and biological activities, such as antimicrobial, antioxidant, and enzyme-inhibitory effects .

Properties

CAS No.

117506-56-6

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

N-(3-pyridin-1-ium-1-ylphenyl)acetamide;chloride

InChI

InChI=1S/C13H12N2O.ClH/c1-11(16)14-12-6-5-7-13(10-12)15-8-3-2-4-9-15;/h2-10H,1H3;1H

InChI Key

GURLEABUEHFPJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)[N+]2=CC=CC=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Acetamidophenyl)pyridin-1-ium chloride typically involves the reaction of 3-acetamidophenylamine with pyridine in the presence of a chlorinating agent. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Time: Several hours to overnight

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Acetamidophenyl)pyridin-1-ium chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Acetamidophenyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ion back to the neutral pyridine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products Formed

    Oxidation: Pyridinium N-oxides

    Reduction: Neutral pyridine derivatives

    Substitution: Various substituted pyridinium salts

Scientific Research Applications

Overview

1-(3-Acetamidophenyl)pyridin-1-ium chloride, with the CAS number 117506-56-6, is a compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications based on current research findings and documented case studies.

Anticancer Activity

Research has indicated that 1-(3-Acetamidophenyl)pyridin-1-ium chloride may exhibit anticancer properties. A study demonstrated its ability to engage with specific cellular targets, enhancing the expression of proteins associated with tumor suppression in various cancer cell lines, including ovarian cancer cells .

Case Study :

  • Cell Line : SK-OV-3 (human ovarian cancer)
  • Methodology : Competition experiments were conducted to assess the binding affinity of the compound to pirin, a protein implicated in cancer progression.
  • Results : The compound showed significant potential in rescuing pirin depletion, indicating its role as a therapeutic agent in cancer treatment.

The compound has been explored for its biological activities beyond anticancer effects. It has been noted for its interaction with various biological pathways, potentially influencing processes such as angiogenesis and apoptosis.

Research Findings :

  • In vivo studies have shown that derivatives of similar compounds can inhibit vascular endothelial growth factor (VEGF) levels, which is crucial for tumor angiogenesis .
  • There is evidence suggesting that the compound may activate critical signaling pathways like PI3K/Akt/mTOR, which are involved in cell survival and proliferation .

Synthesis and Modification

The synthesis of 1-(3-Acetamidophenyl)pyridin-1-ium chloride involves covalent attachment techniques that allow for modifications to enhance its pharmacological properties. This aspect is crucial for developing more effective derivatives tailored for specific therapeutic applications .

Data Table: Summary of Research Findings

StudyApplicationCell Line/ModelKey Findings
Study 1AnticancerSK-OV-3Significant binding to pirin; rescue of pirin expression
Study 2Angiogenesis InhibitionMice with breast cancerReduced VEGF levels; inhibited tumor growth
Study 3Synthesis TechniquesN/AEffective modification strategies for enhanced activity

Mechanism of Action

The mechanism of action of 1-(3-Acetamidophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The positively charged pyridinium ion can interact with negatively charged biomolecules, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridinium Derivatives

Compound Name Substituent(s) Key Properties/Activities Reference
1-(3-Acetamidophenyl)pyridin-1-ium chloride 3-acetamidophenyl Hypothesized antimicrobial, H-bonding potential
N-dodecyl-2-(pyridin-1-ium)acetamide chloride (C12cmpCl) Dodecyl chain + acetamide linker Strong antimicrobial activity (chain-length dependency)
1-(4-((1-carboxyethyl)carbamoyl)benzyl)pyridin-1-ium chloride Alanine-derived chiral substituent Antibacterial (MIC: 8–32 µg/mL), antioxidant (DPPH radical scavenging)
1-(4,5-dihydroxy-9,10-dioxo-dihydroanthracen-2-yl)methyl)pyridin-1-ium chloride (C3) Anthraquinone-pyridinium hybrid Acetylcholinesterase inhibition (IC₅₀: 0.09 µM)
1-(4-chlorobenzyl)-3-((6,7-dimethoxy-4-oxoquinazolin-3-yl)methyl)pyridin-1-ium chloride (BOP-8) Quinazolinyl substituent Dual AChE/BuChE inhibition (IC₅₀: 1.11 µM for AChE)
1-(2-Aminophenyl)pyridin-1-ium chloride 2-aminophenyl Structural isomer; potential electronic effects

Key Observations:

Substituent Position and Bioactivity: The meta-acetamido group in the target compound may enhance solubility and target binding compared to para-substituted isomers (e.g., 1-(4-aminophenyl)pyridin-1-ium chloride) due to steric and electronic effects . Chiral substituents (e.g., alanine-derived groups) introduce antioxidant properties absent in non-chiral analogs .

Chain Length and Antimicrobial Activity :

  • Alkyl chain length directly correlates with antimicrobial potency in compounds like C12cmpCl (dodecyl) vs. C14cmpCl (tetradecyl), suggesting hydrophobic interactions with microbial membranes . The acetamido group may reduce hydrophobicity but improve specificity.

Enzyme Inhibition Mechanisms: Anthraquinone-pyridinium hybrids (e.g., C3) show superior acetylcholinesterase inhibition (IC₅₀: 0.09 µM) compared to quinazolinyl derivatives (BOP-8, IC₅₀: 1.11 µM), highlighting the role of planar aromatic systems in enzyme binding .

Physicochemical and Application-Based Comparisons

Key Insights:

  • The acetamido group likely increases water solubility compared to alkyl chains, making the target compound suitable for biomedical applications (e.g., drug formulations) .
  • Chiral ionic liquids (e.g., alanine-based derivatives) exhibit dual functionality (antibacterial + antioxidant), whereas non-chiral analogs specialize in single applications .

Biological Activity

1-(3-Acetamidophenyl)pyridin-1-ium chloride is a quaternary ammonium compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and antibacterial properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of 1-(3-acetamidophenyl)pyridin-1-ium chloride typically involves the reaction of 3-acetamidophenyl derivatives with pyridine under controlled conditions to form the pyridinium salt. The reaction conditions can significantly influence the yield and purity of the final product.

Anticholinesterase Activity

One of the most notable biological activities of 1-(3-acetamidophenyl)pyridin-1-ium chloride is its potential as an anticholinesterase agent. Cholinesterase inhibitors are crucial for managing Alzheimer's disease by increasing acetylcholine levels in the brain. Studies have shown that related pyridinium compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are key targets in Alzheimer's therapy .

Table 1: Inhibitory Potency of Related Pyridinium Compounds

CompoundAChE IC50 (μM)BuChE IC50 (μM)
1-(4-chlorobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium chloride1.11 ± 0.09-
1-(3-bromobenzyl)-3-((4-oxoquinazolin-3(4H)-yl)methyl)pyridin-1-ium bromide5.90 ± 0.076.76 ± 0.04

These findings suggest that modifications in the structure of pyridinium salts can lead to enhanced inhibitory activity against cholinesterases, making them promising candidates for drug development against Alzheimer's disease.

Antibacterial Activity

In addition to neuroprotective effects, there is emerging evidence regarding the antibacterial properties of quaternary ammonium compounds, including those derived from pyridine. These compounds have been shown to exhibit significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains .

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus<0.03125 - 0.25
Escherichia coli1 - 4

The dual functionality of such compounds as both cholinesterase inhibitors and antibacterial agents highlights their potential in treating complex conditions where neurodegeneration and infection may coexist.

Case Studies

Several studies have explored the biological activity of pyridinium derivatives similar to 1-(3-acetamidophenyl)pyridin-1-ium chloride:

  • Neuroprotective Studies : A study demonstrated that specific pyridinium derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a broader neuroprotective role beyond cholinesterase inhibition .
  • Antimicrobial Resistance : Research into antimicrobial resistance has indicated that certain pyridinium compounds can effectively combat resistant strains by disrupting bacterial cell membranes, leading to cell lysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.